Lipophilicity (XlogP) Differentiation: 5-Benzyloxy vs. 5-Hydroxy, 5-Amino, and Unsubstituted Isophthalate Dimethyl Esters
The target compound exhibits a computed XlogP of approximately 3.1 [1], conferring significantly greater lipophilicity than its closest 5-substituted analogs. Dimethyl 5-hydroxyisophthalate has an XlogP of approximately 1.3 ; dimethyl 5-aminoisophthalate has an XlogP of approximately 0.9 [2]; and unsubstituted dimethyl isophthalate has reported LogP values ranging from 1.26 to 2.45 depending on the source . The benzyloxy substituent thus increases the partition coefficient by a factor of roughly 60–150-fold compared to the hydroxyl and amino analogs, assuming a ΔLogP of ≥1.8 units.
| Evidence Dimension | Lipophilicity (LogP / XlogP) |
|---|---|
| Target Compound Data | XlogP ≈ 3.1 |
| Comparator Or Baseline | Dimethyl 5-hydroxyisophthalate: XlogP ~1.3; Dimethyl 5-aminoisophthalate: XlogP ~0.9; Dimethyl isophthalate: LogP 1.26–2.45 |
| Quantified Difference | ΔXlogP ≈ +1.8 to +2.2 log units vs. 5-hydroxy and 5-amino analogs; approximately 60–150× higher partition coefficient |
| Conditions | Computed/predicted values; XlogP based on atom-based method; LogP from experimental or consensus models |
Why This Matters
A >1.8 log-unit increase in lipophilicity dictates substantially different solubility profiles, chromatographic retention, and partitioning behavior in liquid–liquid extraction or biphasic reaction systems, making the benzyloxy compound the preferred choice when organic-phase solubility or membrane permeability is required.
- [1] 5-苄氧基异邻苯二甲酸二甲酯. 960化工网. CAS 53478-04-9. 疏水参数计算参考值(XlogP): 3.1. https://mip.chem960.com/53478-04-9.html View Source
- [2] Dimethyl 5-Aminoisophthalate. 960化工网. CAS 99-27-4. XlogP: 0.9. https://mip.chem960.com/99-27-4.html View Source
